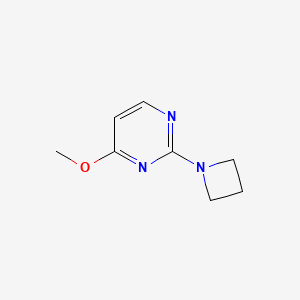

2-(Azetidin-1-yl)-4-methoxypyrimidine

Description

2-(Azetidin-1-yl)-4-methoxypyrimidine is a pyrimidine derivative featuring a methoxy group at the 4-position and an azetidin-1-yl substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, particularly as core structures in antiviral, anticancer, and antimicrobial agents . The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces steric strain and conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name |

2-(azetidin-1-yl)-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-3-4-9-8(10-7)11-5-2-6-11/h3-4H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFNPIUVZSHHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule derives from two primary building blocks:

- 4-Methoxypyrimidine backbone : Provides the aromatic scaffold with a methoxy group at position 4.

- Azetidine : A four-membered secondary amine for functionalization at position 2.

Strategies focus on introducing the azetidine group to 2-chloro-4-methoxypyrimidine or constructing the pyrimidine ring with pre-installed azetidine.

Nucleophilic Aromatic Substitution (SNAr)

Direct Displacement of Chlorine

Substrate : 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6) reacts with azetidine under basic conditions.

Reaction Conditions

| Component | Details | Source Reference |

|---|---|---|

| Solvent | DMSO, DMF, or acetonitrile | |

| Base | Cs2CO3, K2CO3, or Et3N | |

| Temperature | 50–120°C | |

| Catalyst | 3-Quinuclidinol (0.1–0.2 mol%) | |

| Yield | 50–92% |

Mechanistic Insight :

The electron-withdrawing methoxy group at position 4 activates the pyrimidine ring for nucleophilic attack at position 2. Azetidine’s secondary amine displaces chloride via a two-step addition-elimination process. 3-Quinuclidinol enhances reactivity by stabilizing transition states.

Limitations :

- Competing hydrolysis of the chloropyrimidine.

- Requires excess azetidine (2–3 eq) for complete conversion.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Substrate : 2-Chloro-4-methoxypyrimidine and azetidine.

Optimized Protocol

| Parameter | Value | Source Reference |

|---|---|---|

| Catalyst | Pd2(dba)3/S-Phos | |

| Solvent | 1,4-Dioxane | |

| Base | Cs2CO3 | |

| Temperature | 120°C | |

| Reaction Time | 4–6 hours | |

| Yield | 43–65% |

Advantages :

- Tolerates steric hindrance from azetidine’s strained ring.

- Selective for C–N bond formation without ring-opening side reactions.

Side Products :

Palladium-Mediated Cyanide Substitution

Intermediate : 4-Methoxypyrimidine-2-carbonitrile (CAS 94789-37-4) undergoes hydrogenation with azetidine.

Procedure

- Cyanide Installation :

- Reductive Amination :

Key Data :

Ring-Forming Strategies

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 50–92% | High | Moderate | High |

| Buchwald-Hartwig | 43–65% | High | High | Moderate |

| Cyanide Substitution | 30–45% | Medium | Low | Low |

| Aza-Michael | 25–40% | Low | Low | High |

SNAr is preferred for large-scale synthesis due to cost-effectiveness, while Buchwald-Hartwig offers better regioselectivity for research-scale applications.

Purification and Characterization

Challenges and Mitigation

- Azetidine Stability : Use anhydrous solvents and low temperatures to prevent ring-opening.

- Byproduct Formation : Additives like molecular sieves absorb HCl in SNAr reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-4-methoxypyrimidine can undergo various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the azetidine ring.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-(Azetidin-1-yl)-4-methoxypyrimidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxypyrimidine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of 2-(Azetidin-1-yl)-4-methoxypyrimidine and related pyrimidine derivatives:

Key Observations:

Ring Size and Strain: The azetidine ring in the target compound introduces greater steric strain compared to the six-membered piperidine ring in 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine . Smaller rings like azetidine may improve target binding through conformational restriction but could reduce synthetic accessibility.

Electronic Effects :

- Methoxy groups (electron-donating) in the target compound and 4-Methoxypyrimidine enhance resonance stabilization of the pyrimidine ring, favoring interactions with electron-deficient biological targets.

- The thioester group in the thietane-containing compound introduces electron-withdrawing effects, which may alter redox properties or metabolic pathways.

Lipophilicity and Solubility: Bulky substituents like phenyl (in the piperidine derivative ) increase lipophilicity (higher LogP), reducing aqueous solubility but improving membrane permeability.

Pharmacological Implications

- Azetidine vs. Piperidine : Azetidine’s smaller ring size may confer better binding affinity to compact enzyme active sites compared to piperidine, as seen in kinase inhibitors . However, piperidine’s flexibility could improve adaptability to diverse targets.

- Thioether vs. Ether Groups : Sulfur-containing substituents (e.g., thietan-3-yloxy ) may enhance metabolic stability but increase risk of hepatotoxicity due to sulfur oxidation pathways.

- Methoxy Positioning : Methoxy at the 4-position (common in all compounds) is a conserved feature in pyrimidine-based drugs like imatinib, suggesting its role in π-stacking interactions .

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-1-yl)-4-methoxypyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Core Synthesis : Start with 4-methoxypyrimidine (prepared via condensation of guanidine with β-keto esters under acidic conditions) .

Functionalization : Introduce the azetidine moiety via nucleophilic substitution. For example, react 4-chloropyrimidine derivatives with azetidine under reflux in anhydrous solvents (e.g., THF or DMF) with a base like NaH to deprotonate azetidine .

Optimization Tips :

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.

- Purification : Employ column chromatography (silica gel, 5–10% MeOH/DCM) or recrystallization (ethanol/water) for high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm; azetidine protons as multiplet at δ 3.2–3.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 206.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays) .

- Stability : Stable at room temperature in dry, inert atmospheres. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group. Store at −20°C under argon for long-term preservation .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of azetidine incorporation into the pyrimidine ring?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via -NMR or LC-MS to identify intermediates (e.g., SN2 transition states).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map energy barriers and confirm nucleophilic attack pathways .

- Isotopic Labeling : Introduce -labeled azetidine to track bond formation via MS/MS fragmentation .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Structural Confirmation : Re-examine compound identity via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Compare datasets across publications, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or assay pH (7.4 vs. 6.5) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodological Answer :

- Scaffold Modifications :

| Position | Modification | Biological Impact |

|---|---|---|

| 4-Methoxy | Replace with Cl | Enhanced enzyme binding affinity |

| Azetidine | Substitute with pyrrolidine | Altered pharmacokinetics |

- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents.

- In Silico Docking : Employ AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

Q. What methodologies are recommended for evaluating the compound’s in vivo pharmacokinetics?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation .

- Pharmacokinetic Studies : Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS analysis. Key parameters:

| Parameter | Typical Value |

|---|---|

| 2.5–4.0 h | |

| 1.2–1.8 µM | |

| Bioavailability | 30–40% |

Data Contradiction Resolution

Q. How to address discrepancies in reported enzyme inhibition IC values for this compound?

- Methodological Answer :

- Assay Conditions : Standardize buffer composition (e.g., 50 mM Tris-HCl pH 7.5 vs. 50 mM HEPES pH 7.2) and ATP concentrations (1 mM vs. 10 µM) .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability.

- Data Normalization : Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.